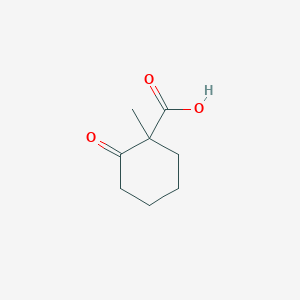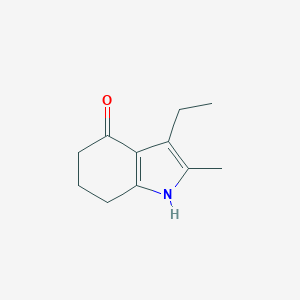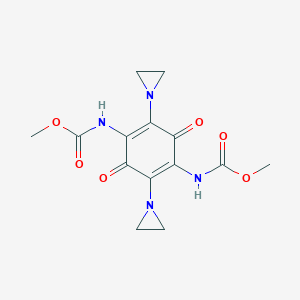
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester (also known as CB 1954) is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It is a prodrug that is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death.
Mechanism of Action
CB 1954 is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death. The mechanism of action of CB 1954 is therefore dependent on the presence of nitroreductase within the tumor cells.
Biochemical and Physiological Effects:
CB 1954 has been shown to induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. This selectivity is due to the targeted activation of the prodrug within tumor cells by the nitroreductase enzyme. CB 1954 has also been shown to induce an immune response within the tumor microenvironment, potentially enhancing its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of CB 1954 is its selectivity for tumor cells, which minimizes off-target effects and reduces toxicity. Additionally, CB 1954 can be administered in combination with gene therapy vectors, allowing for targeted activation of the prodrug within the tumor. One limitation of CB 1954 is its dependence on the presence of nitroreductase within the tumor cells. This limits its effectiveness in tumors that do not express this enzyme.
Future Directions
For the use of CB 1954 in cancer therapy include the development of more efficient gene therapy vectors for delivery of the nitroreductase enzyme, as well as the identification of biomarkers that can predict response to treatment. Additionally, the combination of CB 1954 with other therapies, such as immune checkpoint inhibitors, may enhance its anti-tumor effects. Finally, the development of more potent analogs of CB 1954 may further improve its efficacy in cancer therapy.
Synthesis Methods
CB 1954 can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloropyrimidine with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with dimethyl carbamate. The resulting product is then treated with nitric acid to yield CB 1954.
Scientific Research Applications
CB 1954 has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in preclinical models of various types of cancer, including breast, lung, and colon cancer. CB 1954 is typically administered in combination with gene therapy vectors that deliver the nitroreductase enzyme to tumor cells. This approach allows for targeted activation of the prodrug within the tumor, minimizing off-target effects and reducing toxicity.
properties
CAS RN |
125659-89-4 |
|---|---|
Product Name |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester |
Molecular Formula |
C14H16N4O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl N-[2,5-bis(aziridin-1-yl)-4-(methoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C14H16N4O6/c1-23-13(21)15-7-9(17-3-4-17)12(20)8(16-14(22)24-2)10(11(7)19)18-5-6-18/h3-6H2,1-2H3,(H,15,21)(H,16,22) |
InChI Key |
TXIHYKAQJWLHOP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |
Canonical SMILES |
COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |
Other CAS RN |
125659-89-4 |
synonyms |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



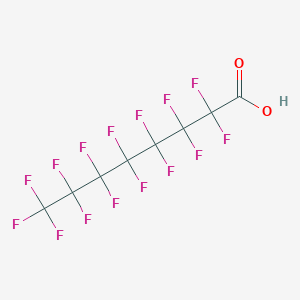
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
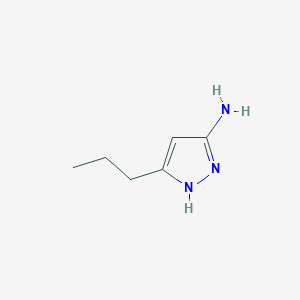
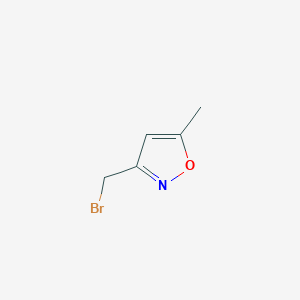


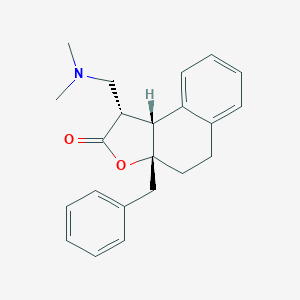
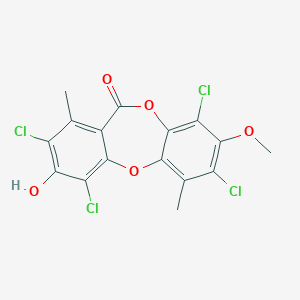
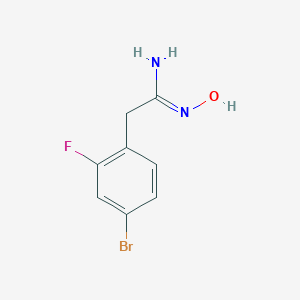
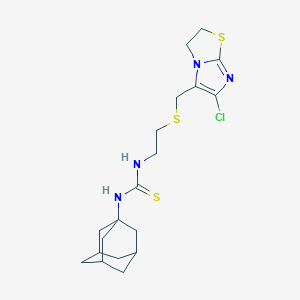
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

